molecular formula C27H23ClN2O5 B2423845 ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114870-89-1

ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2423845
CAS No.: 1114870-89-1
M. Wt: 490.94
InChI Key: YPHUYKXWAPXTSQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.94. The purity is usually 95%.
The exact mass of the compound Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-7-12-23-22(14-18)25(15-24(30-23)17-5-4-6-21(13-17)33-2)35-16-26(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHUYKXWAPXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing literature on the compound's biological activity, presenting data tables and relevant case studies to illustrate its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H20ClN1O5\text{C}_{20}\text{H}_{20}\text{Cl}\text{N}_{1}\text{O}_{5}

This compound features a quinoline core, which is known for its diverse biological activities. The presence of substituents such as the 4-chlorophenyl and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

  • Case Study : A study demonstrated that quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, which was observed in several derivatives similar to the compound .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. This compound has been assessed for its ability to inhibit inflammatory mediators.

  • Research Findings : In vitro studies indicated that certain quinoline derivatives could significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) was identified as a key mechanism underlying this anti-inflammatory activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of NO production
AntiallergicPotential oral activity in allergy models

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their pharmacological properties.

  • Key Findings : Research suggests that substituents at the 2 and 4 positions on the quinoline ring enhance anticancer activity, while modifications at the carboxylic acid moiety can improve oral bioavailability and overall efficacy .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanisms involved include:

  • Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting the progression of the cell cycle.

Case Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a variety of pathogens, particularly effective against Gram-positive bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.

Research Findings

Recent research findings suggest that further investigations into the pharmacological implications of this compound could lead to the development of novel therapeutic agents for cancer treatment and infectious diseases. The ongoing exploration of its biological mechanisms will provide insights into its potential clinical applications.

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